molecular formula C13H28N2O B588018 N-Nitroso-N-methyl-N-dodecylamine-d5 CAS No. 1794756-43-6

N-Nitroso-N-methyl-N-dodecylamine-d5

Cat. No.: B588018
CAS No.: 1794756-43-6
M. Wt: 233.411
InChI Key: QPUKANZXOGADOB-XYIWAQBCSA-N
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Description

N-Nitroso-N-methyl-N-dodecylamine-d5 is a stable isotope-labeled version of N-Nitroso-N-methyl-N-dodecylamine. The replacement of five hydrogen atoms with deuterium (B1214612) atoms gives it a distinct mass, which is crucial for its primary application as an internal standard in quantitative analytical techniques.

N-nitrosamines are a class of chemical compounds that have been identified as contaminants in a range of materials, including certain foods, pharmaceuticals, and consumer products. leadscope.comnih.gov Their presence is often unintentional, resulting from chemical reactions between amines (secondary or tertiary) and nitrosating agents (like nitrites). nih.gov The formation of these compounds can be influenced by factors such as temperature and pH levels. researchgate.net

Due to their classification as probable human carcinogens, regulatory bodies globally have set stringent limits on the acceptable levels of N-nitrosamines in consumer goods. nih.gov This has necessitated the development of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are at the forefront of these analytical efforts. researchgate.net

The analysis of the non-deuterated analogue, N-Nitroso-N-methyl-N-dodecylamine, has been documented in household products like dishwashing liquids, where it was found at parts-per-billion levels. brandeis.edu This highlights the relevance of monitoring for such long-chain nitrosamines in various matrices.

In quantitative analytical chemistry, particularly when using mass spectrometry, accuracy and precision are paramount. Deuterated analogues of target analytes, such as this compound, serve as ideal internal standards. sigmaaldrich.com An internal standard is a compound with a known concentration that is added to a sample being analyzed. It helps to correct for any loss of the analyte during sample preparation and for variations in the instrument's response. sigmaaldrich.com

The key advantages of using a deuterated internal standard are:

Similar Chemical and Physical Properties: A deuterated standard behaves almost identically to its non-deuterated counterpart during sample extraction, cleanup, and chromatographic separation. leadscope.com

Distinct Mass Spectrometric Signal: Despite their similar behavior, the deuterated standard has a higher mass, allowing it to be distinguished from the native analyte by the mass spectrometer. leadscope.com

Improved Accuracy and Precision: By comparing the instrument's response for the analyte to that of the known amount of the internal standard, a more accurate and precise quantification of the analyte can be achieved. sigmaaldrich.com

This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis. The use of deuterated standards is a common practice in methods for the analysis of various N-nitrosamines in pharmaceuticals and other complex samples. waters.com

While specific research explicitly detailing the use of this compound is not yet widespread in publicly available literature, its research trajectories can be inferred from its nature as a deuterated long-chain nitrosamine (B1359907) standard. The primary application for this compound is as an internal standard in analytical methods developed for the detection and quantification of its non-deuterated analogue, N-Nitroso-N-methyl-N-dodecylamine, and other structurally similar nitrosamines.

Potential and current research applications include:

Pharmaceutical Impurity Analysis: The detection of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products is a major focus of regulatory agencies. nih.gov this compound can be used in LC-MS/MS methods to ensure the safety and quality of pharmaceutical products where long-chain amine precursors might be present.

Food Safety and Quality Control: N-nitrosamines can form in various food products during processing and storage. chromatographyonline.com The use of this compound would be valuable in methods designed to monitor for long-chain nitrosamines in food matrices, helping to enforce food safety standards.

Environmental Monitoring: N-nitrosamines can be present in the environment due to industrial activities and waste. nih.gov Analytical methods using this compound can be developed to accurately quantify trace levels of corresponding contaminants in water, soil, and air samples.

Consumer Product Testing: As demonstrated by the presence of its non-deuterated analogue in dishwashing liquids, there is a need to monitor for these compounds in various household items. brandeis.edu this compound is a critical tool for developing robust analytical methods for such products.

The development of validated analytical methods using this deuterated standard will likely be a key area of focus for analytical laboratories in the pharmaceutical, food, and environmental testing sectors.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₁₃H₂₃D₅N₂O lgcstandards.com
Molecular Weight 233.41 g/mol lgcstandards.com
CAS Number 1794756-43-6 lgcstandards.com
Appearance Pale Brown Oil

| Storage Temperature | +4°C | lgcstandards.com |

Table 2: Illustrative LC-MS/MS Parameters for Nitrosamine Analysis using a Deuterated Internal Standard This table provides a representative example of the types of parameters that would be defined in an analytical method using a deuterated internal standard like this compound. The specific values would be optimized for the particular instrument and application.

Parameter Typical Setting Purpose
Chromatography Column C18 Reverse-Phase Separation of analytes based on polarity.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component of the mobile phase.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid Organic component of the mobile phase for elution.
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) To generate charged ions from the analytes for mass spectrometric detection.
MS/MS Transition (Analyte) Precursor Ion → Product Ion Specific mass transition monitored for the non-deuterated analyte.

| MS/MS Transition (Internal Standard) | Deuterated Precursor Ion → Product Ion | Specific mass transition monitored for the deuterated internal standard. |

Properties

CAS No.

1794756-43-6

Molecular Formula

C13H28N2O

Molecular Weight

233.411

IUPAC Name

N-(1,1-dideuteriododecyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h3-13H2,1-2H3/i2D3,13D2

InChI Key

QPUKANZXOGADOB-XYIWAQBCSA-N

SMILES

CCCCCCCCCCCCN(C)N=O

Synonyms

N-Methyl-N-nitroso-1-dodecanamine-d5;  MDNA-d5;  Methyldodecylnitrosamine-d5;  N-Methyl-N-dodecylnitrosamine-d5;  N-Nitrosomethyldodecylamine-d5;  Nitrosomethyldodecylamine-d5; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for N Nitroso N Methyl N Dodecylamine D5

Preparative Chemical Synthesis Routes

Alkylation and Nitrosation Techniques

A common and effective pathway for the synthesis of isotopically labeled N-nitrosamines involves the N-alkylation of a suitable amine precursor followed by a nitrosation reaction. nih.govresearchgate.net For N-Nitroso-N-methyl-N-dodecylamine-d5, a plausible synthetic route begins with the alkylation of dodecylamine with a deuterated methylating agent.

The synthesis can be conceptualized in the following steps:

Formation of the Secondary Amine : Dodecylamine is reacted with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), to introduce the N-methyl-d3 group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide byproduct.

Alternative Amine Formation : An alternative approach involves the reaction of N-methyl-d3-amine with a dodecyl halide. Methods for the synthesis of N-methyl-d3-amine often start from nitromethane-d3 or N-(1,1,1-trideuteriomethyl) phthalimide. google.comgoogle.com

Nitrosation : The resulting N-methyl-d3-N-dodecylamine is then subjected to nitrosation. This reaction is commonly achieved using a nitrosating agent such as sodium nitrite (B80452) (NaNO₂) under acidic conditions (e.g., in the presence of hydrochloric acid or sodium hydrogensulfate). nih.govresearchgate.net The nitrous acid formed in situ reacts with the secondary amine to yield the stable N-nitrosamine. nih.gov

The reaction conditions for nitrosation, such as temperature and pH, are carefully controlled to ensure efficient conversion and to minimize potential side reactions.

Deuteration at Specific Molecular Positions

The "-d5" designation in this compound indicates the incorporation of five deuterium (B1214612) atoms. A strategic approach to achieve this is to use precursors that are already appropriately deuterated. One such strategy involves the use of both a deuterated methyl group and a deuterated dodecyl chain.

A feasible synthetic pathway for introducing five deuterium atoms is as follows:

Synthesis of N-methyl-d3-amine : This can be prepared through the reduction of nitromethane-d3. google.comgoogle.com

Synthesis of Dodecyl-1,1-d2-amine : The deuteration at the alpha-position of the dodecyl chain can be achieved through various methods, such as the reduction of dodecanenitrile with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Alkylation : The N-methyl-d3-amine can then be alkylated with a dodecyl-1,1-d2 halide to form N-methyl-d3-N-dodecyl-1,1-d2-amine.

Nitrosation : The final step is the nitrosation of the deuterated secondary amine as described in the previous section.

This targeted deuteration ensures that the isotopic labels are placed at metabolically stable positions, which is important for its application as an internal standard. nih.gov

Isotopic Enrichment and Purity Assessment for Research Applications

For this compound to function effectively as an internal standard, its isotopic enrichment and purity must be rigorously assessed. Isotopic enrichment refers to the mole fraction of the deuterium isotope at the labeled positions. isotope.com

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining isotopic purity. nih.gov By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (d5) can be compared to the abundances of other isotopologues (d0 to d4). researchgate.net This allows for the calculation of the isotopic enrichment percentage.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for assessing isotopic purity.

¹H NMR : The degree of deuteration can be estimated by the reduction in the intensity of the proton signals at the sites of deuteration compared to a non-deuterated standard or a non-deuterated internal reference. researchgate.net

²H NMR : Deuterium NMR provides a direct measure of the deuterium atoms in the molecule.

¹³C NMR : The presence of deuterium atoms causes a characteristic splitting of the adjacent carbon signals and an isotopic shift, which can be used to confirm the positions of deuteration and estimate the enrichment. researchgate.net

The combination of MS and NMR techniques provides a comprehensive assessment of the isotopic enrichment and confirms the location of the deuterium labels within the molecule.

Characterization for Reference Standard Development

The development of this compound as a reference standard requires thorough characterization to confirm its chemical structure and determine its purity with a high degree of accuracy.

Spectroscopic Analysis for Structural Confirmation

A suite of spectroscopic techniques is employed to unequivocally confirm the structure of the synthesized compound.

Mass Spectrometry (MS) : The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is also characteristic. For N-nitrosamines, common fragmentation pathways include the loss of the nitroso group (•NO, a loss of 30 amu) and the loss of a hydroxyl radical (•OH, a loss of 17 amu), the latter being attributed to a McLafferty-type rearrangement. nih.govcdnsciencepub.comresearchgate.net The masses of the fragment ions will reflect the presence of the five deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum will show signals corresponding to the non-deuterated positions of the molecule. The signals for the N-methyl group and the alpha-methylene protons of the dodecyl chain are expected to be significantly diminished or absent, confirming successful deuteration at these sites.

¹³C NMR : The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atoms bonded to deuterium will exhibit characteristic multiplets due to C-D coupling.

Due to the restricted rotation around the N-N single bond, asymmetrical N-nitrosamines can exist as a mixture of E and Z isomers, which may result in two distinct sets of signals in the NMR spectra. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The N-N=O stretching vibration is typically observed in the region of 1430-1500 cm⁻¹.

The following table summarizes the expected spectroscopic data for this compound.

Technique Expected Observations
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z 233. Expected Fragments: [M-NO]⁺ (m/z 203), [M-OH]⁺ (m/z 216).
¹H NMR Absence or significant reduction of signals for N-CH₃ and N-CH₂-C₁₁H₂₃ protons. Signals corresponding to the remaining protons on the dodecyl chain. Possible presence of two sets of signals for E/Z isomers.
¹³C NMR Signals for all 13 carbon atoms. Carbons attached to deuterium (CD₃ and CD₂) will show characteristic splitting patterns (e.g., septet for CD₃, quintet for CD₂). Possible presence of two sets of signals for E/Z isomers.
IR Spectroscopy C-H stretching vibrations (~2850-2960 cm⁻¹). N-N=O stretching vibration (~1450 cm⁻¹).

Purity Determination for Quantitative Studies

The chemical purity of a reference standard is of utmost importance for its use in quantitative analysis. nih.gov The purity of this compound is determined using a combination of chromatographic and spectroscopic methods.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are used to separate the target compound from any impurities. The purity is typically expressed as a percentage of the peak area of the main component relative to the total peak area.

Quantitative NMR (qNMR) : qNMR is a powerful primary method for determining the purity of organic compounds. It involves acquiring a ¹H NMR spectrum of the sample with a known amount of a certified internal standard. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high precision.

Thermogravimetric Analysis (TGA) : TGA can be used to determine the content of residual solvents and water.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound, which can be compared to the theoretical values to assess purity.

The final purity of the reference standard is often reported as a mass fraction, combining the results from these different analytical techniques.

The table below presents typical data for a batch of a reference standard.

Analytical Method Result
Chromatographic Purity (HPLC) 99.8%
Isotopic Enrichment (HRMS) 99.5% (for d5)
Residual Solvents (GC-HS) < 0.1%
Water Content (Karl Fischer) < 0.1%
Assay (qNMR) 99.7% (mass fraction)

Sophisticated Analytical Methodological Advancements Utilizing N Nitroso N Methyl N Dodecylamine D5

Mass Spectrometry Applications in Trace Analysis

Mass spectrometry (MS) has become the gold standard for the detection and quantification of trace-level contaminants like nitrosamines due to its exceptional sensitivity and selectivity. researchgate.net The integration of N-Nitroso-N-methyl-N-dodecylamine-d5 as an internal standard is fundamental to overcoming challenges such as matrix effects and variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. In GC-MS, the deuterated internal standard, this compound, is added to a sample prior to extraction and analysis. As it co-elutes with the non-labeled target analyte, it provides a reliable reference for quantification. The mass spectrometer distinguishes between the analyte and the standard based on their mass-to-charge (m/z) ratio difference, which is conferred by the five deuterium (B1214612) atoms. This approach effectively corrects for any analyte loss during sample workup. Aliphatic nitrosamines are generally characterized by the presence of their molecular ions and a subsequent loss of an OH group during fragmentation. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Enhancements

For enhanced selectivity and lower detection limits, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is the preferred method. restek.com This technique significantly reduces background noise by monitoring specific fragmentation transitions (precursor ion to product ion). This compound is crucial in GC-MS/MS for robust quantification. edqm.eu By using Multiple Reaction Monitoring (MRM) mode, specific transitions for both the native analyte and the deuterated standard are monitored. The ratio of their peak areas is used for calculation, ensuring high accuracy even at ultra-trace levels. shimadzu.comthermofisher.com The use of a deuterated standard minimizes the impact of matrix interferences that could suppress or enhance the analyte signal. restek.com

Table 1: Illustrative GC-MS/MS MRM Transitions for N-Nitroso-N-methyl-N-dodecylamine Analysis Note: These transitions are hypothetical and serve to illustrate the principle. Actual values require experimental optimization.

Compound Name Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Nitroso-N-methyl-N-dodecylamine 228.2 43.1 15
N-Nitroso-N-methyl-N-dodecylamine 228.2 74.1 10
This compound 233.2 46.1 15

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of analytes. When coupled with gas or liquid chromatography, HRMS is a powerful tool for distinguishing target compounds from isobaric interferences. lcms.cz The use of this compound in HRMS methods further strengthens the confidence in identification and quantification. The known, precise mass difference between the analyte and the deuterated standard serves as an unambiguous marker, confirming the presence of the target compound and allowing for highly accurate quantification by minimizing the risk of false positives. fda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants

For non-volatile or thermally labile nitrosamines, liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are indispensable. waters.comshimadzu.com These techniques are widely applied in pharmaceutical and environmental analysis. nih.gov this compound plays the same critical role as an internal standard in LC-MS methods as it does in GC-MS. It is added to the sample at the initial stage and compensates for variability in sample preparation, chromatographic retention, and ionization efficiency in the MS source. waters.com Techniques like atmospheric pressure chemical ionization (APCI) are often employed for low-mass nitrosamines, while electrospray ionization (ESI) is suitable for more complex structures. waters.com The stable isotope-labeled standard ensures that these factors affect both the analyte and the standard proportionally, leading to highly reliable quantitative results. researchgate.net

Quantitative Analytical Protocols

The primary function of this compound is to enable the most accurate quantification possible through the principle of isotope dilution.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for achieving the highest metrological quality in chemical measurements. This protocol relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to the sample. The labeled compound is chemically identical to the analyte, ensuring they behave the same way during every step of the analytical procedure, including extraction, cleanup, and instrumental analysis.

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. Because the measurement is based on a ratio, it is independent of sample volume and analyte recovery, effectively eliminating errors from incomplete extraction or matrix effects. This makes IDMS, utilizing standards like this compound, the most robust and accurate method for the absolute quantification of nitrosamines in diverse and complex samples.

Calibration Curve Development and Validation

The foundation of accurate quantitative analysis is the establishment of a valid calibration curve. In methods analyzing for N-nitrosamines, a calibration curve is constructed by plotting the response of the analytical instrument against known concentrations of the target analyte. When using an internal standard like this compound, the curve is typically generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This approach corrects for variations in sample injection and instrument response.

Validation of the calibration curve involves assessing its linearity over a specified concentration range. mdpi.com Linearity is commonly evaluated by the coefficient of determination (r²), which should ideally be close to 1. For trace-level analysis of nitrosamines, a satisfactory linearity is generally indicated by an r² value greater than or equal to 0.99. mdpi.comresearchgate.net The working range for the calibration curve is established to cover the expected concentrations of the analyte in the samples, often spanning from the limit of quantification (LOQ) to levels relevant to regulatory limits. nih.gov For instance, a study on nitrosamine (B1359907) impurities in metformin developed a method with a linear range from the LOQ up to 20 ng/g. thermofisher.cn

Table 1: Representative Calibration Curve Data for a Nitrosamine Analyte using an Internal Standard

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.5 (LOQ)1,52030,1000.050
1.03,05030,2500.101
5.015,10030,0000.503
10.030,20029,9001.010
25.075,50030,1502.504
50.0150,80030,0505.018
This table presents illustrative data. A typical validation would demonstrate a coefficient of determination (r²) ≥ 0.99.

Precision and Accuracy Metrics in Diverse Matrices

Method validation requires a thorough evaluation of precision and accuracy to ensure the reliability of the results. nih.gov Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net Accuracy is the measure of how close the experimental value is to the true value and is often determined through recovery studies in spiked samples. mdpi.comnih.gov

For the analysis of N-nitrosamines, regulatory guidelines often require the accuracy to be within a range of 80-120% recovery, with a precision (RSD) of not more than 15%. researchgate.net The use of this compound as an internal standard is critical for achieving these metrics, especially in complex matrices like pharmaceutical drug products or wastewater, where matrix effects can interfere with quantification. lcms.cznih.gov A study on the determination of 13 nitrosamines in antibody drugs demonstrated accuracy with recoveries in the range of 75.4-114.7% and precision (RSD) of ≤ 13.2% for all analytes. nih.gov Similarly, an analysis of nitrosamines in drinking water and wastewater showed extraction recoveries ranging from 68% to 83%. lcms.cz

Table 2: Illustrative Precision and Accuracy Data for Nitrosamine Analysis in Spiked Matrices

MatrixSpiked Concentration (ng/g)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Drinking Water1.05.78.898.5
Wastewater1.08.211.592.1
Drug Substance5.04.57.9105.3
Drug Product5.06.89.295.7
This table provides representative data based on typical method performance for nitrosamine analysis.

Sample Preparation Techniques for N-Nitrosamine Extraction

Effective sample preparation is a critical step for the successful analysis of trace-level N-nitrosamines. The primary goals are to isolate the target analytes from the sample matrix, concentrate them to a level suitable for detection, and remove interfering substances. The choice of extraction technique depends on the matrix, the specific nitrosamines of interest, and the analytical instrument being used.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional and widely used technique for extracting nitrosamines from aqueous samples. nih.gov The method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as dichloromethane. mdpi.com Optimization of LLE is crucial to maximize extraction efficiency. Key parameters that are often optimized include the choice of extraction solvent, the pH of the aqueous sample, and the volume of the solvent. mdpi.com For instance, adjusting the pH can alter the solubility of nitrosamines and improve their transfer into the organic phase. mdpi.com

However, LLE can be labor-intensive and may suffer from variability. The incorporation of an internal standard like this compound early in the sample preparation process is essential to compensate for any analyte loss during the multiple extraction steps, thus improving the accuracy and precision of the method. youtube.com

Table 3: Example of LLE Recovery for Nitrosamines with Dichloromethane

AnalyteRecovery at pH 2 (%)Recovery at pH 7 (%)Recovery at pH 9 (%)
N-Nitrosodimethylamine (NDMA)556570
N-Nitrosodiethylamine (NDEA)687885
N-Nitrosodibutylamine (NDBA)859598
Data is illustrative of typical pH effects on LLE recovery for various nitrosamines. mdpi.com

Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE)

Solid-phase microextraction (SPME) and solid-phase extraction (SPE) are modern alternatives to LLE that offer several advantages, including higher extraction efficiency, reduced solvent consumption, and the potential for automation. nih.govchromatographyonline.com

SPME is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). nih.gov The analytes adsorb to the fiber and are then thermally desorbed directly into the gas chromatograph. This method is noted for its speed and excellent selectivity. nih.gov

SPE involves passing a liquid sample through a cartridge containing a solid adsorbent material that retains the analytes of interest. chromatographyonline.com Interferences are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. Activated carbon is a common sorbent used for the extraction of polar nitrosamines. phenomenex.com SPE is often preferred over LLE as it can provide cleaner extracts and more reproducible recoveries. chromatographyonline.com Studies have shown that SPE methods can achieve high recovery and reproducibility for nitrosamine analysis from various matrices. chromatographyonline.comamazonaws.com

Table 4: Comparison of Recovery Rates for SPE and LLE in Water Samples

Nitrosamine AnalyteSPE Recovery (%)LLE Recovery (%)
N-Nitrosodimethylamine (NDMA)85.270.5
N-Nitrosodiethylamine (NDEA)91.482.1
N-Nitrosodipropylamine (NDPA)95.888.7
N-Nitrosodibutylamine (NDBA)98.192.3
This table presents representative data comparing the efficiency of SPE and LLE for nitrosamine extraction.

Role as an Internal Standard and Surrogate Standard in Method Validation

In analytical chemistry, particularly for trace analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards and surrogate standards are indispensable for method validation and ensuring data quality. nih.govclearsynth.com

An internal standard is a compound added to all samples, calibration standards, and quality controls at a known concentration before analysis. youtube.com this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, N-Nitroso-N-methyl-N-dodecylamine. Because it is isotopically labeled, it has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during extraction, cleanup, and chromatographic separation. nih.gov However, it is distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the quantification. nih.govyoutube.com

A surrogate standard is a compound that is chemically similar to the target analytes but not expected to be found in the actual samples. Surrogates are added to samples before extraction to monitor the performance of the analytical method for each specific sample. The recovery of the surrogate standard provides an indication of the efficiency of the sample preparation process for that individual sample. While this compound is primarily used as an internal standard for its direct analogue, it could potentially serve as a surrogate for other long-chain nitrosamines in a multi-analyte method, provided its recovery is demonstrated to be representative of the target analytes. multicase.com

The use of deuterated standards like this compound is a cornerstone of robust method validation. It allows analysts to account for matrix effects and procedural losses, which is critical for achieving the low detection limits and high accuracy required by regulatory bodies for the monitoring of carcinogenic N-nitrosamines. edqm.eu

Environmental Research Paradigms and Fate Studies of N Nitrosamines with Deuterated Analogues

Occurrence and Distribution in Environmental Compartments

N-nitrosamines are a class of disinfection byproducts that have garnered significant attention due to their carcinogenic properties. nih.govyoutube.com Their presence in various environmental compartments is a direct consequence of both their formation during industrial and water treatment processes and their persistence. youtube.comepa.gov

The detection of N-nitrosamines in aqueous systems is a critical area of environmental monitoring. nih.govrsc.org While N-nitrosodimethylamine (NDMA) is the most frequently detected nitrosamine (B1359907), other species are also of concern. nih.govelsevierpure.com For instance, studies have reported the presence of N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA) in treated water, albeit typically at lower concentrations than NDMA. rsc.org One study of Spanish drinking water treatment plants found that NDMA concentrations in final treated water did not exceed 4.2 ± 0.2 ng L⁻¹, while NDEA and NDBA concentrations were below 1.5 ng L⁻¹. rsc.org

Wastewater effluents are recognized as a primary source of N-nitrosamines and their precursors in the environment. nih.govacs.org Research has shown that conventional wastewater treatment plants are significant contributors of NDMA and its precursors to receiving waters. nih.gov The concentrations and types of N-nitrosamines can vary between different wastewater treatment plants. nih.gov For example, one study in Japan found that in a WWTP serving a residential area, NDMA and NDBA were the most produced nitrosamines, while in an industrial area, only NDBA was significantly produced. nih.gov In U.S. freshwater sediments near wastewater treatment plants, NDBA, N-nitrosodiphenylamine (NDPhA), and N-nitrosopyrrolidine (NPYR) have been detected. nih.gov

The use of deuterated internal standards, such as N-Nitroso-N-methyl-N-dodecylamine-d5, is essential for accurately quantifying these low-level contaminants in complex water matrices. adventchembio.comresearchgate.net Isotope dilution methods, which employ these standards, help to correct for sample loss during preparation and improve the precision of trace-level quantification. adventchembio.com

Table 1: Detection of N-Nitrosamines in Various Aqueous Systems

N-NitrosamineWater SystemConcentration RangeReference
N-nitrosodimethylamine (NDMA)Spanish Drinking WaterUp to 4.2 ± 0.2 ng L⁻¹ rsc.org
N-nitrosodiethylamine (NDEA)Spanish Drinking WaterUp to 1.5 ng L⁻¹ rsc.org
N-nitrosodibutylamine (NDBA)Spanish Drinking WaterUp to 1.5 ng L⁻¹ rsc.org
N-nitrosodibutylamine (NDBA)U.S. Freshwater Sediments0.2-3.3 ng/g dry weight nih.gov
N-nitrosodiphenylamine (NDPhA)U.S. Freshwater Sediments0.2-4.7 ng/g dry weight nih.gov
N-nitrosopyrrolidine (NPYR)U.S. Freshwater Sediments3.4-19.6 ng/g dry weight nih.gov

Beyond aqueous environments, N-nitrosamines, including longer-chain compounds like N-Nitroso-N-methyldodecylamine, have been identified in various anthropogenic by-products. A notable example is their presence in household dishwashing liquids and surface cleaners. nih.gov Research has detected N-Nitroso-N-methyldodecylamine at levels ranging from 112 to 661 ppb and N-nitroso-N-methyltetradecylamine from 46 to 151 ppb in these consumer products. nih.gov The source of these nitrosamines was traced to the presence of N,N-dimethyldodecylamine-N-oxide, a surfactant used in their formulation. nih.gov The analysis of these products often utilizes gas chromatography combined with a Thermal Energy Analyzer, with recovery rates determined using radiolabeled standards like [1-14C]-N-Nitroso-N-methyldodecylamine. nih.gov

Mechanisms of Environmental Formation

Understanding the formation pathways of N-nitrosamines is crucial for developing effective control strategies. Their formation is a complex process influenced by the presence of precursors and specific chemical conditions, particularly during water treatment. nih.govca.gov

Chloramination, a common water disinfection method, is a primary pathway for the formation of N-nitrosamines, particularly NDMA. youtube.comnih.gov The reaction between dichloramine and amine precursors is considered the dominant mechanism. nih.gov While monochloramine's reaction with dimethylamine (B145610) can form NDMA, the rate is significantly lower. ca.gov Ozonation, another disinfection process, can also lead to the formation of certain N-nitrosamines, though it can also be used to deactivate some precursors. nih.govrsc.org Studies have shown that treatment trains incorporating ozone followed by granular activated carbon (GAC) can effectively remove NDMA formation potential. rsc.org

A wide array of compounds can act as precursors to N-nitrosamines. In wastewater-impacted waters, tertiary amine-containing pharmaceuticals and quaternary amine constituents of personal care products are significant contributors. nih.govelsevierpure.com Secondary amines, such as dimethylamine, are potent precursors, leading to the formation of their corresponding nitrosamines. ca.gov The use of quaternary amine-based coagulants and anion exchange resins in water treatment has also been linked to NDMA formation. nih.govelsevierpure.com

The complexity of wastewater matrices means that a diverse range of compounds can contribute to N-nitrosamine formation. acs.org Research has investigated the contribution of different household water streams, finding that laundry water, handsoap-containing water, and dishsoap-containing water can all be sources of N-nitrosamine precursors. acs.org

The fundamental reaction for N-nitrosamine formation involves the interaction of a secondary or tertiary amine with a nitrosating agent. youtube.com In the environment, nitrite (B80452) is a common nitrosating agent, and the reaction is often catalyzed by acidic conditions. youtube.com In the context of wastewater, compounds containing secondary amine functional groups are key precursors. ca.gov For example, dimethylamine is a primary precursor for NDMA. ca.gov The presence of these precursor amines in wastewater stems from various sources, including human excretion and industrial discharges. acs.org

Environmental Degradation and Transformation Pathways

The environmental persistence of N-Nitroso-N-methyl-N-dodecylamine is dictated by its susceptibility to various degradation and transformation processes. The long dodecyl chain in its structure increases its lipophilicity, influencing its partitioning behavior in the environment. The study of these pathways is often facilitated by the use of deuterated standards like this compound to accurately track the parent compound and its transformation products in complex sample matrices.

The hydrolytic stability of N-nitrosamines is highly dependent on the pH of the surrounding medium. Generally, N-nitrosamines are stable in neutral or alkaline conditions but can undergo acid-catalyzed hydrolysis. ecetoc.org The decomposition of N-nitrosamines in acidic conditions typically involves protonation, followed by nucleophilic attack by water. ecetoc.org For N-Nitroso-N-methyl-N-dodecylamine, the presence of the long alkyl chain does not significantly alter this fundamental mechanism, although it can influence reaction rates.

Table 1: General Hydrolytic Stability of N-Nitrosamines This table presents generalized data for N-nitrosamines as specific data for N-Nitroso-N-methyl-N-dodecylamine was not available in the reviewed literature.

pH ConditionGeneral StabilityDecomposition Pathway
Acidic (pH < 4)UnstableAcid-catalyzed hydrolysis
Neutral (pH 6-8)Generally StableSlow hydrolysis
Alkaline (pH > 8)StableResistant to hydrolysis

Photolytic degradation is a significant pathway for the removal of many organic contaminants from sunlit surface waters. N-nitrosamines are known to be susceptible to photolysis, primarily through the cleavage of the N-N bond upon absorption of ultraviolet (UV) radiation. nih.govnih.gov The quantum yield, a measure of the efficiency of a photochemical process, for N-nitrosodimethylamine (NDMA) has been reported to be around 0.41 under simulated sunlight, which is significantly higher than many other environmental contaminants. acs.org This suggests that photolysis can be a rapid degradation process for N-nitrosamines in the upper layers of aquatic environments.

The photolytic degradation of N-nitrosamines like N-Nitroso-N-methyl-N-dodecylamine is expected to proceed via homolytic cleavage of the N-NO bond, leading to the formation of an aminyl radical and nitric oxide. nih.gov In the presence of oxygen, further reactions can lead to a variety of transformation products. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers. While specific quantum yields for N-Nitroso-N-methyl-N-dodecylamine are not documented in the available literature, the data for other N-nitrosamines provide a reasonable approximation of its expected behavior.

Table 2: Photolytic Degradation Data for Analogue N-Nitrosamines This table presents data for N-nitrosodimethylamine (NDMA) as a representative N-nitrosamine.

ParameterValueConditionsReference
Quantum Yield (Φ)0.41Simulated Sunlight acs.org
Molar Absorptivity (ε) at 228 nm7380 M⁻¹cm⁻¹pH 7 nih.gov
Photolysis Half-life16 minutesMidday Sun (Southern California) acs.org

Biotransformation by microorganisms is a crucial process governing the fate of organic pollutants in the environment. Studies on N-nitrosamines have shown that they can be resistant to biodegradation. nih.gov For instance, N-nitrosodimethylamine (NDMA) has been observed to persist in lake water for extended periods. nih.gov However, under certain conditions, microbial degradation can occur. Some studies have reported the biodegradation of NDMA in soil and water, with half-lives that can vary significantly depending on the microbial community and environmental conditions. gassnova.nousgs.gov

The biotransformation of N-Nitroso-N-methyl-N-dodecylamine in aquatic systems is likely to be a slow process. The long alkyl chain may influence its bioavailability to microorganisms. Potential biotransformation pathways could involve the oxidation of the alkyl chain or the cleavage of the N-nitroso group. The use of this compound in laboratory studies can help to unequivocally trace the metabolic fate of the compound and identify its biotransformation products.

Table 3: Biodegradation Half-life Data for Analogue N-Nitrosamines in Water This table presents data for various N-nitrosamines to illustrate the range of biodegradation rates.

CompoundHalf-life (days)Environmental SystemReference
N-nitrosodimethylamine (NDMA)> 400Lake and river water gassnova.no
N-nitrosodiethanolamine (NDELA)28.5 - 33.1Lake and river water gassnova.no
N-nitrosopiperazine (NPz)> 1500Lake and river water gassnova.no

Environmental Persistence and Mobility Assessments

The environmental persistence of a chemical is its ability to remain in the environment without degrading, while mobility describes its potential to move through different environmental compartments such as soil, water, and air. For N-Nitroso-N-methyl-N-dodecylamine, its relatively high molecular weight and lipophilicity suggest a tendency to sorb to organic matter in soil and sediment, which would decrease its mobility in water. However, like other N-nitrosamines, it can still be transported in aquatic systems.

The use of deuterated internal standards like this compound is essential for accurate mobility and persistence assessments. These standards allow for precise quantification at the low concentrations typically found in environmental samples, correcting for losses during sample extraction and analysis. lgcstandards.com This enhanced accuracy is critical for developing reliable environmental fate models.

Studies on other N-nitrosamines indicate that they can be mobile in soil and have the potential to leach into groundwater. epa.gov The persistence of N-Nitroso-N-methyl-N-dodecylamine in soil and water will be a balance between its resistance to degradation and its tendency to be removed from the mobile phase through sorption. Long-term monitoring studies, facilitated by the use of labeled standards, are necessary to fully understand its environmental behavior.

Role in Regulatory Science and Quality Assurance Methodologies

Application in Analytical Method Development for Regulatory Compliance (e.g., FDA, EMA)

The development of robust analytical methods is a cornerstone of regulatory compliance in the pharmaceutical industry. fda.gov When testing for N-nitrosamine impurities, which are often present at parts-per-billion levels, accuracy and precision are paramount. thermofisher.com The use of a deuterated internal standard, such as N-Nitroso-N-methyl-N-dodecylamine-d5, is a widely accepted practice to ensure the reliability of these measurements, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. fda.govshimadzu.com

An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to the sample before analysis. By comparing the analytical response of the target nitrosamine (B1359907) to that of the deuterated internal standard, analysts can compensate for variations in sample preparation and instrument response, leading to more accurate quantification. The deuterium (B1214612) labeling of this compound makes it an ideal internal standard as it co-elutes with its non-deuterated counterpart during chromatographic separation but is distinguishable by its higher mass in the mass spectrometer.

Regulatory bodies like the FDA and EMA emphasize the need for validated analytical methods for the detection of nitrosamine impurities. nih.govfda.gov While specific regulatory documents may not explicitly name every possible internal standard, the principles of method validation outlined in their guidance documents strongly support the use of isotopically labeled standards to ensure method performance. The availability of this compound as a high-purity reference standard facilitates its use in the development and validation of analytical methods intended for regulatory submission.

Table 1: Key Parameters in Analytical Method Development for Nitrosamine Analysis
ParameterDescriptionRole of this compound
Specificity/SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components.Helps to confirm the identity of the target nitrosamine through consistent retention time and mass difference.
AccuracyThe closeness of the test results to the true value.Corrects for sample matrix effects and variations in extraction efficiency, improving the accuracy of quantification.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Minimizes the impact of random errors during sample processing and analysis, leading to more precise results.
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The use of an internal standard can help to achieve lower and more reliable LOQs.

Contribution to International Standards and Reference Material Development

The development of international standards and certified reference materials is crucial for ensuring consistency and comparability of analytical results across different laboratories and jurisdictions. Organizations such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) develop monographs and general chapters that outline official analytical methods and quality standards for pharmaceutical products.

While this compound may not be explicitly listed in a specific pharmacopeial monograph, its role is significant in the broader context of reference material development. The availability of well-characterized, high-purity deuterated nitrosamines is a prerequisite for the development and validation of official analytical methods that may be included in these compendia. Laboratories that produce certified reference materials for nitrosamine analysis rely on such compounds to establish the traceability and uncertainty of their standards.

The commercial availability of this compound from reputable suppliers of reference standards indicates its importance to the scientific community involved in pharmaceutical analysis and quality control. These suppliers often provide comprehensive documentation, including a Certificate of Analysis, which is essential for laboratories seeking to comply with international quality standards.

Quality Control (QC) and Method Validation (AMV) in Research Laboratories

In research and development laboratories, as well as in routine quality control (QC) testing, the use of this compound is integral to ensuring the reliability of analytical data. During analytical method validation (AMV), the performance of the method is rigorously assessed to demonstrate that it is suitable for its intended purpose. thermofisher.cn

The use of an internal standard like this compound is particularly important in the validation of methods for trace analysis. It is used to establish key validation parameters such as accuracy, precision, and linearity. For instance, in recovery studies to determine accuracy, the consistent addition of the internal standard helps to differentiate between poor recovery of the analyte from the sample matrix and analytical variability.

In a routine QC environment, this compound would be used in the day-to-day analysis of raw materials, in-process samples, and finished drug products to monitor for the presence of the corresponding non-deuterated nitrosamine. Its inclusion in the analytical procedure provides a continuous check on the performance of the method and the instrumentation, ensuring the ongoing validity of the results.

Table 2: Application of this compound in Quality Control and Method Validation
Application AreaSpecific UseBenefit
Analytical Method Validation (AMV)Assessment of accuracy, precision, and linearity.Provides a stable reference point for evaluating method performance across a range of concentrations.
Routine Quality Control (QC) TestingInternal standard for the quantification of N-Nitroso-N-methyl-N-dodecylamine in APIs and drug products.Ensures the reliability and consistency of batch-to-batch testing results.
Stability StudiesMonitoring the formation of nitrosamine impurities over time under various storage conditions.Improves the accuracy of trend analysis by minimizing analytical variability.
Research and DevelopmentInvestigating the root causes of nitrosamine formation and developing mitigation strategies.Enables accurate measurement of low levels of nitrosamines in complex matrices.

Emerging Research Frontiers and Future Directions for N Nitroso N Methyl N Dodecylamine D5 Studies

Development of Novel and High-Throughput Analytical Technologies

The detection of N-nitrosamines at trace levels is a significant analytical challenge due to their potential for toxicity at low concentrations. nih.gov Regulatory bodies require highly sensitive and selective methods to quantify these impurities in pharmaceuticals, consumer products, and environmental matrices. nih.govveeprho.com N-Nitroso-N-methyl-N-dodecylamine-d5 is integral to developing such methods, primarily serving as an internal standard in isotope dilution mass spectrometry techniques.

Future research in this area focuses on enhancing the speed, sensitivity, and accessibility of analytical methods. The development of high-throughput technologies is crucial for screening large numbers of samples efficiently. The use of this compound in conjunction with advanced instrumentation like Ultra High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) with sources like Atmospheric Pressure Chemical Ionization (APCI) is a cornerstone of this effort. nih.gov These methods allow for the establishment of low limits of detection (LOD) and quantification (LOQ), which is essential for enforcing safety limits set by agencies like the FDA and EMA. benchchem.comveeprho.com Research will likely continue to explore novel ionization techniques and mass spectrometry platforms to further lower detection limits and improve the reliability of quantifying N-Nitroso-N-methyl-N-dodecylamine in diverse and complex samples.

Table 1: Analytical Technologies for N-Nitrosamine Detection

Technology Description Role of this compound Key Advantages
LC-MS/MS Liquid Chromatography-tandem Mass Spectrometry is a powerful technique that separates compounds and then fragments them for highly specific detection and quantification. Used as an internal standard to correct for matrix effects and variations in instrument response, ensuring high accuracy. benchchem.com High sensitivity, high selectivity, and ability to analyze complex mixtures. nih.gov
GC-MS Gas Chromatography-Mass Spectrometry is suitable for volatile and semi-volatile nitrosamines. Serves as an internal standard for quantification, similar to its role in LC-MS/MS. Excellent separation for volatile compounds.
UHPLC-APCI-MS/MS Ultra High-Performance Liquid Chromatography with Atmospheric Pressure Chemical Ionization and tandem Mass Spectrometry. Provides a robust internal standard for methods analyzing nitrosamines in pharmaceutical products. nih.gov High throughput, enhanced sensitivity, and reduced analysis time compared to conventional HPLC. nih.gov

Advanced Mechanistic Insights into Environmental and Biological Transformations

Understanding how N-nitrosamines are formed and transformed in environmental and biological systems is key to assessing their risk. The parent compound, N-Nitroso-N-methyl-N-dodecylamine, can be metabolically activated by cytochrome P450 enzymes. benchchem.com This process, known as α-hydroxylation, generates unstable intermediates that can decompose into highly reactive electrophilic diazonium ions, which may then form DNA adducts. benchchem.com Concurrently, a detoxification pathway known as denitrosation can occur, which involves the enzymatic removal of the nitroso group. benchchem.com

Future research will focus on obtaining a more detailed picture of these transformation pathways. This compound is a crucial tool for these mechanistic studies. By using the labeled compound in metabolic tracing experiments, researchers can track the fate of the molecule through various biological processes with high precision. benchchem.com This allows for the accurate quantification of metabolites and the determination of reaction rates for both activation and detoxification pathways. Such studies are vital for understanding the factors that influence the carcinogenic potential of this and other N-nitrosamines.

Table 2: Transformation Pathways of N-Nitroso-N-methyl-N-dodecylamine

Pathway Description Key Enzymes Result Research Application of d5-Isotope
α-Hydroxylation (Activation) The enzymatic addition of a hydroxyl group to the carbon atom adjacent to the nitroso group. Cytochrome P450 (e.g., CYP2A6) benchchem.com Formation of an unstable α-hydroxy nitrosamine (B1359907), leading to reactive electrophilic intermediates that can damage DNA. benchchem.com Enables precise quantitative analysis of the rate of formation of specific metabolites in in-vitro and in-vivo systems.
Denitrosation (Detoxification) The enzymatic cleavage of the N-N bond, removing the nitroso group. Cytochrome P450 benchchem.com Formation of the corresponding secondary amine (N-methyl-dodecylamine) and nitrite (B80452), effectively detoxifying the compound. benchchem.com Used as an internal standard to accurately measure the rate of denitrosation, helping to assess the balance between activation and detoxification.
Environmental Formation Reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) in certain conditions. ca.govca.gov Not applicable (chemical reaction) Unintentional formation of N-Nitroso-N-methyl-N-dodecylamine in consumer products or the environment. ca.gov Used to spike environmental samples to validate analytical methods designed to detect and quantify formation under various conditions.

Predictive Modeling and Chemoinformatics for N-Nitrosamine Behavior

As it is impractical to perform extensive laboratory testing on every N-nitrosamine, predictive modeling and chemoinformatics are emerging as essential tools for risk assessment. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, aim to predict the physicochemical properties, toxicity, and metabolic fate of chemicals based on their molecular structure.

The development and validation of robust predictive models depend on high-quality experimental data. This is where studies utilizing this compound become critical. The accurate, quantitative data generated from analytical methods that use this deuterated standard—such as data on metabolic rates, environmental persistence, and binding affinities—provide the foundation for building and training reliable chemoinformatic models. Future work will involve integrating larger datasets to refine these models, enhancing their predictive power for a wide range of N-nitrosamines and reducing the reliance on extensive animal testing.

Table 3: Chemoinformatics in N-Nitrosamine Research

Tool/Approach Application Role of Data from d5-Standard Studies
QSAR Models Predicts carcinogenicity, mutagenicity, and other toxicological endpoints based on molecular descriptors. Provides highly accurate experimental data points for training and validating the predictive accuracy of the models.
PBPK Modeling Physiologically Based Pharmacokinetic models simulate the absorption, distribution, metabolism, and excretion of compounds in the body. Delivers precise metabolic rate constants and clearance data needed to parameterize and verify the models.
Molecular Docking Simulates the interaction between a nitrosamine and the active site of an enzyme (e.g., Cytochrome P450). Experimental data on enzyme kinetics, obtained using the d5-standard, is used to confirm the binding affinities predicted by docking simulations.

Addressing Challenges in Trace Analysis and Comprehensive Environmental Monitoring

A primary challenge in studying N-nitrosamines is their presence at very low (trace) concentrations in highly complex matrices, such as wastewater, soil, food, and pharmaceutical formulations. benchchem.comca.gov In these samples, other co-extracted substances can interfere with the analysis, a phenomenon known as the matrix effect, which can suppress or enhance the instrument's signal and lead to inaccurate results.

The use of stable, isotopically labeled internal standards like this compound is the gold-standard solution to this problem. benchchem.com Because the deuterated standard is chemically identical to the target analyte, it experiences the same matrix effects and losses during sample preparation. By comparing the signal of the analyte to the known concentration of the internal standard, accurate quantification can be achieved. Future efforts in comprehensive environmental monitoring will rely on these robust methods to track the sources, transport, and fate of N-nitrosamines. This includes monitoring their presence in drinking water sources and assessing the efficacy of water treatment processes designed for their removal, all of which require the precision afforded by labeled standards.

Table 4: Challenges and Mitigation in Trace Analysis

Challenge Description Mitigation Strategy using this compound
Matrix Effects Interference from other components in a complex sample that alters the analytical signal of the target compound. As a co-eluting internal standard, it experiences the same signal suppression or enhancement, allowing for accurate correction of the final calculated concentration. benchchem.com
Low Concentration Levels N-nitrosamines are often present at part-per-billion (ppb) or part-per-trillion (ppt) levels, requiring highly sensitive detection. Enables isotope dilution mass spectrometry, one of the most sensitive and accurate quantification techniques, to reliably measure trace amounts. benchchem.com
Sample Preparation Losses The analyte can be lost during extraction, cleanup, and concentration steps. The deuterated standard is added at the beginning of the process, and any losses will affect it and the analyte equally, allowing for the calculation of an accurate recovery rate.
Method Validation Ensuring an analytical method is accurate, precise, and reliable for a specific matrix. Used to establish key validation parameters, including the limits of detection (LOD) and quantification (LOQ), linearity, and accuracy in spiked matrix samples. benchchem.comveeprho.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing N-Nitroso-N-methyl-N-dodecylamine-d5 in synthetic mixtures?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2H^2H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and structural integrity. Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for quantifying trace impurities, with deuterated analogs serving as internal standards to improve accuracy .
  • Critical Parameters : Ensure LC separation uses a C18 column with a methanol/water gradient (0.1% formic acid) to resolve polar degradation products. Monitor for potential deuterium/hydrogen exchange during analysis, which may affect quantification .

Q. How can researchers validate the stability of this compound under storage conditions?

  • Experimental Design : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 6–12 months. Analyze degradation products using LC-MS/MS and compare against non-deuterated analogs to assess deuterium’s protective effect against hydrolysis or oxidation. Include pH-controlled buffers (pH 3–9) to evaluate susceptibility to acid/base degradation .
  • Data Interpretation : A >5% loss of deuterium content (via 2H^2H-NMR) indicates instability. Cross-reference with non-deuterated controls to distinguish inherent nitrosamine instability from isotope-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in quantification data for this compound across different laboratories?

  • Root Cause Analysis : Common discrepancies arise from:

  • Matrix Effects : Co-eluting lipids or surfactants in biological samples suppress ionization in LC-MS/MS. Mitigate by using solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) .
  • Calibration Drift : Verify internal standard (e.g., N-Nitroso-N-methyl-N-dodecylamine-d10) stability and use bracketing calibration every 10 injections .
    • Collaborative Validation : Implement a ring-testing protocol across labs using harmonized LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions m/z 315→129 for quantification) .

Q. How can researchers assess the environmental fate of this compound in aqueous systems?

  • Experimental Approach : Simulate photodegradation using UV-C light (254 nm) in buffered solutions. Monitor degradation kinetics via LC-MS/MS and identify byproducts (e.g., dodecylamine-d5) using HRMS. Compare with non-deuterated analogs to evaluate isotope effects on reaction rates .
  • Advanced Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) for N–NO bonds in deuterated vs. non-deuterated species, correlating with experimental half-lives .

Q. What are the challenges in detecting cross-contamination of this compound in multi-component pharmaceutical formulations?

  • Detection Workflow : Use LC-MS/MS with a Q-Exactive Orbitrap for untargeted screening. Employ a database of common nitrosamine transitions (m/z 315→129, m/z 315→98) and isotopic pattern recognition (deuterium cluster spacing) to distinguish from non-deuterated contaminants .
  • Mitigation Strategies : Implement in-process controls (IPCs) during synthesis to monitor residual amines (e.g., dodecylamine-d5) that could react with nitrosating agents .

Regulatory and Methodological Considerations

Q. How do regulatory guidelines (e.g., ICH M7, EMA) influence the acceptable limits for this compound in pharmaceuticals?

  • Thresholds : The compound falls under "cohort of concern" due to nitrosamine carcinogenicity. The acceptable intake (AI) is ≤0.03 ppm/day, requiring LC-MS/MS methods with limits of quantification (LOQ) ≤1 ppb .
  • Documentation : Provide full validation data (precision, accuracy, robustness) per ICH Q2(R1) and justify deuterium’s role in minimizing false positives during impurity profiling .

Q. What are the best practices for synthesizing this compound with >99% isotopic purity?

  • Synthesis Protocol :

Start with N-methyl-N-dodecylamine-d5, synthesized via reductive amination using NaBD4 to retain deuterium at methyl and dodecyl positions.

Nitrosate with NaNO2 in HCl (pH 3–4) at 0–5°C to minimize decomposition.

Purify via silica gel chromatography (hexane/ethyl acetate 9:1) .

  • Quality Control : Confirm isotopic purity via 2H^2H-NMR (absence of protic solvent exchange) and HRMS (theoretical m/z 315.3 for [M+H]+) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.